molecular formula C4H2BrN3S B1526649 2-Amino-5-bromothiazole-4-carbonitrile CAS No. 944804-79-9

2-Amino-5-bromothiazole-4-carbonitrile

Cat. No.: B1526649
CAS No.: 944804-79-9
M. Wt: 204.05 g/mol
InChI Key: AWRSBLKVIBXYGO-UHFFFAOYSA-N
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Description

2-Amino-5-bromothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H2BrN3S and its molecular weight is 204.05 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-5-bromothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the following chemical structure:

  • Molecular Formula : C5_5H4_4BrN3_3S
  • Molecular Weight : 218.07 g/mol

The bromine atom in the thiazole ring enhances the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as protein kinases and cyclin-dependent kinases (CDKs) .
  • Disruption of Cellular Processes : It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus3.9
Escherichia coli31.5

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notable findings include:

  • Cell Lines Tested : MTT assays were conducted on eight tumor cell lines.
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant antiproliferative activity.
Cell LineIC50 (µM)
HT-29 (Colon carcinoma)0.5
A549 (Lung carcinoma)1.2
MCF-7 (Breast carcinoma)2.0

The compound was particularly effective against HT-29 cells, suggesting a targeted action on colon cancer .

Case Studies

  • Study on Anticancer Mechanism :
    In a study examining the effects of this compound on melanoma cells, researchers found that treatment led to G2/M phase cell cycle arrest and increased multipolar mitotic spindles, indicating disruption of normal mitosis .
    • Methodology : Cells were treated with varying concentrations, followed by flow cytometry analysis.
    • Findings : A significant increase in cells arrested at the G2/M phase was observed, supporting its potential as an anticancer therapeutic.
  • Antimicrobial Efficacy Study :
    A study focusing on the antimicrobial properties highlighted the effectiveness of the compound against Gram-positive and Gram-negative bacteria .
    • Results : The compound demonstrated strong antibacterial activity comparable to standard antibiotics, suggesting its potential for development into new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds, including 2-amino-5-bromothiazole-4-carbonitrile, exhibit antimicrobial properties. A study evaluated various thiazole derivatives for their effectiveness against pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents. The structure-activity relationship (SAR) indicated that modifications in the thiazole ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties
The cytotoxic effects of this compound have been investigated in human cancer cell lines. In vitro studies showed that this compound could inhibit the proliferation of various cancer cells, including breast cancer (MCF-7) and nasopharyngeal carcinoma (HONE-1). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Organic Synthesis

Intermediate in Synthetic Pathways
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through nucleophilic substitution reactions or coupling reactions, such as Suzuki or Stille reactions. This versatility makes it valuable in developing pharmaceuticals and agrochemicals .

Agrochemical Applications

Thiazole derivatives are known for their applications in agrochemicals, particularly as fungicides and herbicides. The bromine substitution in this compound enhances its biological activity, making it a candidate for developing new agrochemical products aimed at controlling plant diseases .

Data Tables

Application AreaCompound ActivityReferences
AntimicrobialEffective against various Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (MCF-7, HONE-1)
Organic SynthesisIntermediate for synthesizing complex organic molecules
AgrochemicalPotential use as a fungicide/herbicide

Case Studies

  • Antimicrobial Study : A comprehensive study evaluated the antimicrobial activity of thiazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxicity against MCF-7 cells. The findings support further investigation into its mechanism of action and potential development as an anticancer agent .
  • Synthesis Pathway Development : A recent publication outlined a synthetic route for producing complex thiazole derivatives using this compound as a key intermediate. This work highlights its utility in expanding the library of thiazole-based compounds for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-bromothiazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and cyclization reactions. A plausible route starts with thiazole ring formation via Hantzsch thiazole synthesis, followed by bromination at the 5-position. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α-halo carbonyl compounds to form the thiazole core.
  • Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent.
  • Nitrilization : Introducing the carbonitrile group via nucleophilic substitution or oxidation of primary amines.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Thiazole formationEthyl bromopyruvate, thiourea, EtOH, Δ65–75>90
BrominationNBS, DMF, 0–5°C, 12 h80–8595+
Nitrile functionalizationCuCN, DMF, 120°C, 24 h70–7590–95

Optimization involves adjusting solvent polarity (e.g., DMF for bromination), temperature (low for selectivity), and stoichiometry. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the functional groups and reactivity of this compound?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Identify NH₂ (3200–3400 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-Br (550–650 cm⁻¹).
    • NMR : ¹H NMR shows NH₂ protons as a broad singlet (δ 5.5–6.5 ppm). ¹³C NMR confirms the carbonitrile (δ 115–120 ppm) and C-Br (δ 95–100 ppm).
  • Reactivity :
    • The amino group participates in Schiff base formation with aldehydes.
    • The bromine atom undergoes Suzuki coupling with aryl boronic acids (Pd catalysts).
    • The carbonitrile group can be hydrolyzed to carboxylic acids (H₂SO₄, Δ) .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the 3D structure of this compound, and how are data contradictions addressed?

Methodological Answer:

  • X-ray Diffraction (XRD) :
    • Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) for data collection.
    • Refinement via SHELXL (included in the SHELX suite) to handle anisotropic displacement parameters .
  • Data Contradictions :
    • If NMR and XRD data conflict (e.g., bond lengths vs. coupling constants), validate via:
  • DFT Calculations : Compare experimental vs. computed geometries (e.g., Gaussian09).
  • Complementary Techniques : Use mass spectrometry to confirm molecular weight and IR for functional group consistency .

Table 2: Example Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.3201, 9.3729, 11.0081
α, β, γ (°)93.015, 96.393, 110.732
V (ų)793.95
R-factor0.053

Q. How can researchers resolve discrepancies between spectroscopic data and theoretical models for this compound?

Methodological Answer:

  • Case Study : If experimental NMR chemical shifts deviate from DFT predictions:
    • Re-examine Solvent Effects : Simulate shifts using PCM (Polarizable Continuum Model) for solvent correction.
    • Conformational Analysis : Use software like ORTEP-3 to model puckering or torsion angles (Cremer-Pople coordinates for ring systems) .
    • Error Source Identification : Check for crystal packing effects (via Hirshfeld surface analysis) or dynamic effects (VT-NMR).
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and single-crystal XRD .

Q. What strategies are effective in designing derivatives of this compound for biological activity studies?

Methodological Answer:

  • Rational Design :
    • Bioisosteric Replacement : Substitute Br with Cl or I to modulate lipophilicity.
    • Functionalization : Introduce sulfonamide groups at the amino position for enhanced binding.
  • Screening :
    • In Silico Docking : Use AutoDock Vina to predict affinity for target proteins (e.g., kinases).
    • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) protocols .

Table 3: Example Derivative Synthesis

DerivativeModificationBiological Target
5-Iodo analogueBr → I substitutionAnticancer (Topoisomerase)
SulfonamideNH₂ → NHSO₂RAntibacterial (DHFR)

Q. How should researchers handle contradictory results in reaction yields or purity across synthetic batches?

Methodological Answer:

  • Root Cause Analysis :
    • Impurity Profiling : Use HPLC-MS to identify side products (e.g., dehalogenated byproducts).
    • Kinetic Studies : Monitor reaction intermediates via in situ IR or Raman spectroscopy.
  • Mitigation :
    • Process Optimization : Adjust stoichiometry (e.g., excess NBS for complete bromination).
    • Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, hexane/EtOAc) .

Properties

IUPAC Name

2-amino-5-bromo-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSBLKVIBXYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727363
Record name 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944804-79-9
Record name 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiazole-4-carbonitrile (1.40 g, 11.18 mmol) was dissolved in 20 mL AcOH in a 150 mL round bottom flask. Br2 (1.78 g, 11.18 mmol) was added to the reaction in a dropwise manner. After stirring at room temperature for 10 minutes, AcOH was removed under vacuum. Saturated sodium bicarbonate was added to the reaction mixture, and the mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate. 2-amino-5-bromothiazole-4-carbonitrile (1.20 g, yield: 53%) was obtained. LCMS (API-ES) m/z (%): 205.9 (100%, M++2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

2-Amino-5-bromothiazole-4-carbonitrile
2-Amino-5-bromothiazole-4-carbonitrile
2-Amino-5-bromothiazole-4-carbonitrile
2-Amino-5-bromothiazole-4-carbonitrile
2-Amino-5-bromothiazole-4-carbonitrile
2-Amino-5-bromothiazole-4-carbonitrile

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